molecular formula C23H28BrN3O2 B13807406 Benzamide, 4-amino-5-bromo-2-methoxy-N-(8-((4-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo- CAS No. 76351-92-3

Benzamide, 4-amino-5-bromo-2-methoxy-N-(8-((4-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo-

Cat. No.: B13807406
CAS No.: 76351-92-3
M. Wt: 458.4 g/mol
InChI Key: AOSVRVZIJAJYBY-UHFFFAOYSA-N
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Description

“Benzamide, 4-amino-5-bromo-2-methoxy-N-(8-((4-methylphenyl)methyl)-8-azabicyclo(321)oct-3-yl)-, exo-” is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Benzamide, 4-amino-5-bromo-2-methoxy-N-(8-((4-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo-” likely involves multiple steps, including:

    Formation of the benzamide core: This can be achieved through the reaction of an appropriate benzoyl chloride with an amine.

    Introduction of substituents: The amino, bromo, and methoxy groups can be introduced through electrophilic aromatic substitution reactions.

    Formation of the azabicyclo structure: This step may involve cyclization reactions using appropriate precursors.

Industrial Production Methods

Industrial production methods would involve scaling up the laboratory synthesis while ensuring cost-effectiveness and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.

    Reduction: Reduction reactions may target the bromo group, converting it to a hydrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could serve as a building block for the synthesis of more complex molecules. Its unique structure may also make it a valuable ligand in coordination chemistry.

Biology

In biological research, the compound could be used to study receptor-ligand interactions, particularly if it exhibits activity at specific biological targets.

Medicine

Medicinally, the compound may have potential as a therapeutic agent, particularly if it exhibits activity similar to other benzamides. It could be investigated for its antipsychotic, antiemetic, or analgesic properties.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “Benzamide, 4-amino-5-bromo-2-methoxy-N-(8-((4-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo-” would depend on its specific biological activity. If it acts as a receptor ligand, it may bind to specific receptors and modulate their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: A simpler structure with known antipsychotic and antiemetic properties.

    4-Amino-5-bromo-2-methoxybenzamide: A related compound with similar substituents.

    N-(8-((4-Methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: A compound with a similar azabicyclo structure.

Uniqueness

The uniqueness of “Benzamide, 4-amino-5-bromo-2-methoxy-N-(8-((4-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo-” lies in its combination of substituents and the azabicyclo structure, which may confer unique biological activity and chemical reactivity.

Properties

CAS No.

76351-92-3

Molecular Formula

C23H28BrN3O2

Molecular Weight

458.4 g/mol

IUPAC Name

4-amino-5-bromo-2-methoxy-N-[8-[(4-methylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide

InChI

InChI=1S/C23H28BrN3O2/c1-14-3-5-15(6-4-14)13-27-17-7-8-18(27)10-16(9-17)26-23(28)19-11-20(24)21(25)12-22(19)29-2/h3-6,11-12,16-18H,7-10,13,25H2,1-2H3,(H,26,28)

InChI Key

AOSVRVZIJAJYBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3CCC2CC(C3)NC(=O)C4=CC(=C(C=C4OC)N)Br

Origin of Product

United States

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